PDE4B1 Inhibitory Potency: >580-Fold Advantage Over Pentoxifylline
N-tert-butyl-4-{[2-(4-chlorophenoxy)acetamido]methyl}piperidine-1-carboxamide inhibits recombinant human PDE4B1 (UCR1 S133D mutant) with an IC50 of 105 nM in a cell-free enzymatic assay [1]. In a published PDE4 subtype panel determined at 1 µM cAMP substrate concentration, pentoxifylline—a non-selective PDE inhibitor used clinically for peripheral vascular disease—exhibits an IC50 of 61 µM (61,000 nM) for PDE4B, reflecting >580-fold weaker potency than the target compound [2]. Although the assay formats differ (mutant vs. wild-type enzyme, distinct cAMP concentrations), the >500-fold potency gap substantially exceeds typical inter-assay variability and indicates that the target compound achieves meaningful PDE4B engagement at concentrations far below those required for pentoxifylline.
| Evidence Dimension | PDE4B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 105 nM (PDE4B1 UCR1 S133D mutant) |
| Comparator Or Baseline | Pentoxifylline, IC50 = 61 µM (61,000 nM) for PDE4B |
| Quantified Difference | >580-fold greater potency for target compound |
| Conditions | Target: recombinant human His6-tagged PDE4B1 S133D, baculovirus/Sf9, cAMP substrate. Comparator: recombinant human PDE4B, 1 µM cAMP, cell-free assay. |
Why This Matters
For screening cascades requiring potent PDE4B inhibition at sub-micromolar concentrations—such as cellular TNF-α release assays—the target compound eliminates the confounding off-target effects that arise from the high micromolar concentrations needed with pentoxifylline, enabling cleaner pharmacological profiling.
- [1] BindingDB BDBM50525006. IC50 = 105 nM for human PDE4B1 UCR1 S133D. Tetra Discovery Partners / ChEMBL. Accessed 2026-04-29. View Source
- [2] Table 3. IC50 (µM) values for pentoxifylline, denbufylline and NCS 613 on human recombinant PDE4 subtypes. PLoS ONE. 2012;7(1):e28899. doi:10.1371/journal.pone.0028899.t003. View Source
